molecular formula C20H21NO5 B2640464 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate CAS No. 1008211-13-9

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2640464
CAS No.: 1008211-13-9
M. Wt: 355.39
InChI Key: GBWZBDDXPXKPCA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-phenylbutanoate is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Agents

A derivative of 2,3-dihydro-1,4-benzodioxin-6-amine was synthesized and demonstrated to possess promising antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. The compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, in particular, exhibited significant antimicrobial potential with low hemolytic activity, indicating its safety and effectiveness (Abbasi et al., 2020).

Chemical Library Generation

The reactivity of 2,3-dihydro-1,4-benzodioxin derivatives in various alkylation and ring closure reactions has been explored to generate a diverse library of structurally varied compounds. These reactions pave the way for the development of novel chemical entities with potential therapeutic applications (Roman, 2013).

Anticonvulsant Properties

Compounds based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid have shown anticonvulsant activity. These findings suggest potential applications in treating neurological disorders such as epilepsy (Arustamyan et al., 2019).

Agricultural Chemicals

Benzodioxin derivatives have also been explored in the agricultural sector, particularly as insecticides. N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, a derivative, demonstrated high insecticidal activity against the common cutworm, offering an avenue for pest control solutions (Sawada et al., 2003).

Anti-inflammatory Agents

The synthesis of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its R and S enantiomers have revealed notable anti-inflammatory properties. These compounds provide a basis for developing new anti-inflammatory treatments, highlighting their potential therapeutic value (Vazquez et al., 1997).

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-2-16(14-6-4-3-5-7-14)20(23)26-13-19(22)21-15-8-9-17-18(12-15)25-11-10-24-17/h3-9,12,16H,2,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWZBDDXPXKPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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